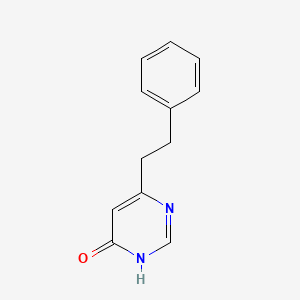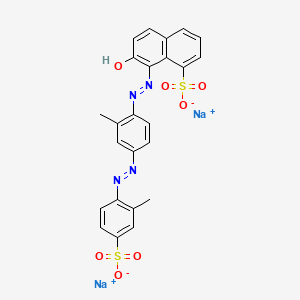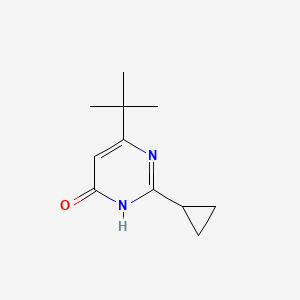
6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol, also known as TCPCP, is a synthetic compound with a wide range of applications in the scientific research field. It is a cyclopropyl derivative of pyrimidin-4-ol and is used as a reagent in organic synthesis. TCPCP is soluble in organic solvents, such as ethanol and dimethylformamide, and is used as a catalyst for various organic reactions. In addition, TCPCP has been used as a building block for the synthesis of various other compounds, such as heterocycles and organometallic complexes.
Scientific Research Applications
Chemical Transformations and Biocatalytic Processes
Scientific Field
Organic Chemistry, Biochemistry Application Summary: The tert-butyl group’s unique reactivity pattern is used in various chemical transformations and biocatalytic processes . Methods of Application: The crowded tert-butyl group is used in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . Results: The tert-butyl group’s unique reactivity pattern has been highlighted by summarising characteristic applications .
Antioxidant in Fluids
Scientific Field
Industrial Chemistry Application Summary: Butylated hydroxytoluene (BHT), a derivative of phenol, is used for its antioxidant properties . Methods of Application: BHT is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials . Results: The regulations overseen by the U.S. F.D.A., which considers BHT to be “generally recognized as safe,” allow small amounts to be added to foods .
Solvent and Octane Booster
Scientific Field
Industrial Chemistry Application Summary: Tert-butyl alcohol is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster . Methods of Application: Tert-butyl alcohol is added to gasoline to increase its octane rating, which allows the engine to run more smoothly . Results: The addition of tert-butyl alcohol to gasoline can improve engine performance and reduce emissions .
Antioxidant in Cosmetics and Pharmaceuticals
Scientific Field
Cosmetic Science, Pharmaceutical Science Application Summary: Butylated hydroxytoluene (BHT), a derivative of phenol, is used for its antioxidant properties . It is also used as an antioxidant in products such as cosmetics, pharmaceuticals, rubber, transformer oils, and embalming fluid . Methods of Application: BHT is added to products to prevent oxidation and extend shelf life . Results: The use of BHT in these products can enhance their stability and longevity .
properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-6-9(14)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFSYLJUBREID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)
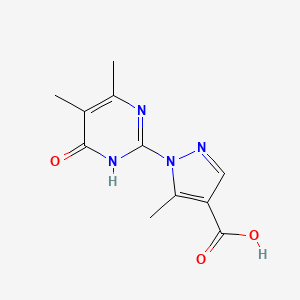
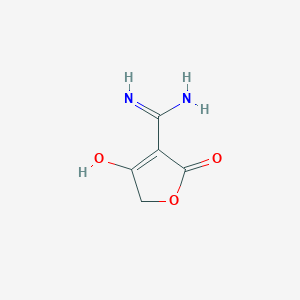
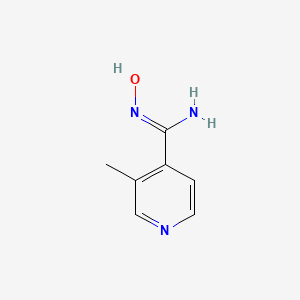
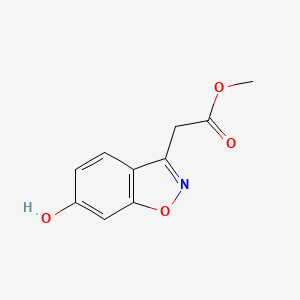
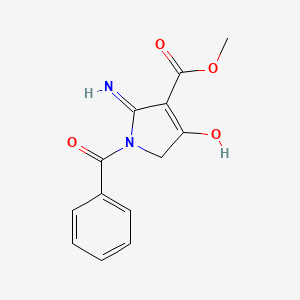
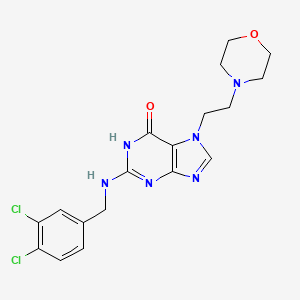
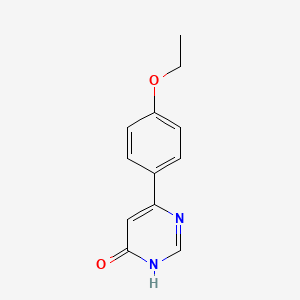
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
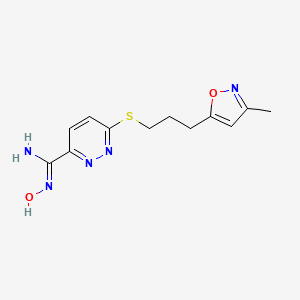
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)
